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Compound of Interest

Compound Name: Tetrabromophthalic acid

Cat. No.: B119883 Get Quote

Introduction

Tetrabromophthalic acid, with the chemical formula C₈H₂Br₄O₄, is a polyhalogenated

aromatic carboxylic acid. Its rigid structure and high bromine content make it a compound of

interest in materials science and as a precursor in organic synthesis. A thorough spectroscopic

characterization is essential for its unambiguous identification and the determination of its

purity. This guide provides a detailed overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for tetrabromophthalic acid. Due to the

limited availability of detailed public data for the acid, spectral information for its close

derivative, tetrabromophthalic anhydride, is also included for comparative purposes.

Data Presentation
The following tables summarize the key spectroscopic data for tetrabromophthalic acid and

its anhydride.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

Tetrabromophtha

lic Acid

DMSO-d₆

(predicted)
~13.0 Broad Singlet -COOH
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Note: Experimental ¹H NMR data for tetrabromophthalic acid is not readily available in public

databases. The predicted chemical shift for the carboxylic acid protons is based on typical

values for aromatic carboxylic acids.

Table 2: ¹³C NMR Spectroscopic Data of Tetrabromophthalic Anhydride

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

Tetrabromophthalic

Anhydride
Not Specified 119.2 C-Br

133.5 C-Br

160.1 C=O

Note: Detailed ¹³C NMR data for tetrabromophthalic acid is not readily available. The data

presented is for tetrabromophthalic anhydride. The chemical shifts for the aromatic carbons in

the acid are expected to be in a similar range. The carboxylic acid carbonyl carbon in

tetrabromophthalic acid would likely appear in the 165-175 ppm range.

Table 3: IR Spectroscopic Data
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Compound Technique
Wavenumber
(cm⁻¹)

Intensity Assignment

Tetrabromophtha

lic Acid
Neat 2500-3300 Broad

O-H stretch

(Carboxylic Acid)

~1700 Strong
C=O stretch

(Carboxylic Acid)

1400-1600 Medium-Strong
Aromatic C=C

stretch

600-800 Strong C-Br stretch

Tetrabromophtha

lic Anhydride
KBr Wafer ~1840, ~1770 Strong

C=O stretch

(Anhydride,

symmetric and

asymmetric)

1400-1600 Medium-Strong
Aromatic C=C

stretch

600-800 Strong C-Br stretch

Note: The IR spectrum of tetrabromophthalic acid is characterized by a very broad O-H

stretch and a carbonyl peak around 1700 cm⁻¹. In contrast, the anhydride shows two distinct

carbonyl peaks at higher wavenumbers and lacks the broad O-H band.

Table 4: Mass Spectrometry Data
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Compound
Ionization
Method

m/z
Relative
Intensity (%)

Assignment

Tetrabromophtha

lic Acid
GC-MS

464, 462, 460,

458, 456
Not specified

[M]+ (Isotopic

cluster for 4 Br

atoms)

420, 418, 416,

414, 412
Not specified [M-CO₂]+

Tetrabromophtha

lic Anhydride
GC-MS

464, 462, 460,

458, 456
Not specified

[M]+ (Isotopic

cluster for 4 Br

atoms)

420, 418, 416,

414, 412
Not specified [M-CO₂]+

Note: The mass spectra of both tetrabromophthalic acid and its anhydride are expected to

show a characteristic isotopic pattern for a molecule containing four bromine atoms. The

molecular ion peak will appear as a cluster of peaks separated by 2 mass units.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of Tetrabromophthalic Acid (Solid-State or in Solution)

Sample Preparation (Solution): Accurately weigh 10-20 mg of tetrabromophthalic acid
and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in

a clean, dry NMR tube. The use of a solvent that can dissolve the acid is crucial.

Sample Preparation (Solid-State): For solid-state NMR, the crystalline sample is packed

into a suitable rotor.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters

include a 30° pulse angle, a relaxation delay of 5 seconds, and a sufficient number of

scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low

natural abundance and longer relaxation times of ¹³C nuclei, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy of Solid Tetrabromophthalic Acid

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of

tetrabromophthalic acid with approximately 100-200 mg of dry potassium bromide (KBr)

powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the

solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between

the sample and the crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR

crystal) is recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) of Tetrabromophthalic Acid
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Sample Preparation: A dilute solution of tetrabromophthalic acid is prepared in a volatile

organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester

may be necessary for good chromatographic performance.

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

Gas Chromatography: The sample is injected into the GC, where it is vaporized and

separated on a capillary column. A suitable temperature program is used to elute the

analyte.

Mass Spectrometry: As the analyte elutes from the GC column, it enters the mass

spectrometer's ion source. In EI, molecules are bombarded with high-energy electrons

(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated

by their mass-to-charge ratio (m/z) in the mass analyzer.

Data Analysis: The mass spectrum is recorded, showing the relative abundance of

different fragment ions. The molecular ion peak and the isotopic cluster pattern are key for

identification.

Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of tetrabromophthalic acid.
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Caption: Workflow for the spectroscopic characterization of tetrabromophthalic acid.

To cite this document: BenchChem. [Spectroscopic Analysis of Tetrabromophthalic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119883#spectroscopic-data-nmr-ir-ms-of-
tetrabromophthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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